N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C23H18FN7O2 and its molecular weight is 443.442. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Insecticidal Activity
A novel series of flupyrimin analogs bearing 1-aryl-pyzazol-4-yl subunits was designed, synthesized, and screened based on the scaffold hopping strategy . This compound could provide new insights into the development of novel insecticides with better activity and a unique mode of action .
IDO1 Inhibitors
This compound has been studied for its potential as an IDO1-selective inhibitor . IDO1 is an enzyme that plays a crucial role in the immune response, and its inhibition can be beneficial in the treatment of various diseases, including cancer .
Antiviral Activity
The compound has shown promising results in antiviral studies. Specifically, it has demonstrated higher antiviral activity against Newcastle disease virus, an avian paramyxovirus, compared to its structurally similar commercial drug Pemetrexed .
CDK2 Inhibitors
The compound has been explored as a potential CDK2 inhibitor . CDK2 is a protein kinase involved in regulating the cell cycle, and its inhibition can be a promising strategy for cancer treatment .
Anticancer Activity
The compound has been synthesized and tested for its in-vitro anticancer activity against various cancer cell lines . Some of the synthesized compounds demonstrated good to moderate anticancer activity, most of them showing activity against renal cancer cell lines .
Antibacterial Activity
The compound has been explored for its potential antibacterial activity . Antibacterial agents are crucial in the fight against bacterial infections, and the development of new agents is important due to the rise of antibiotic-resistant bacteria .
EGFR Inhibitors
The compound has been evaluated for its inhibitory effects on EGFR WT, EGFR T790M, VGFR2, and Top-II . These are all important targets in cancer treatment, and the development of new inhibitors can lead to more effective therapies .
Mécanisme D'action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cdk2 . CDK2 is a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation and is a potential target for cancer treatment .
Mode of Action
Compounds with similar structures have shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cancer cells . This suggests that the compound might interact with its targets, causing changes that inhibit their function and disrupt normal cellular processes.
Biochemical Pathways
Inhibition of cdk2 typically affects the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, which are key mechanisms in the treatment of cancer .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can influence the bioavailability of the compound, affecting its efficacy and safety profile.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines . This suggests that the compound might have potential anticancer effects, possibly through mechanisms such as cell cycle arrest and induction of apoptosis .
Action Environment
These compounds have shown potential as CDK2 inhibitors with anticancer effects
Propriétés
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2/c1-14-11-20(28-23(32)15-3-9-18(33-2)10-4-15)31(29-14)22-19-12-27-30(21(19)25-13-26-22)17-7-5-16(24)6-8-17/h3-13H,1-2H3,(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAGNPNOIBTCRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.